molecular formula C19H14F3NO2 B13052695 Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate

Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate

Cat. No.: B13052695
M. Wt: 345.3 g/mol
InChI Key: SEAUSINWNWWZJQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a quinoline-based compound characterized by a trifluoromethyl-substituted phenyl group at position 2, a methyl group at position 3, and a methyl ester at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety influences bioavailability and hydrolysis kinetics.

Properties

Molecular Formula

C19H14F3NO2

Molecular Weight

345.3 g/mol

IUPAC Name

methyl 3-methyl-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C19H14F3NO2/c1-11-16(18(24)25-2)14-8-3-4-9-15(14)23-17(11)12-6-5-7-13(10-12)19(20,21)22/h3-10H,1-2H3

InChI Key

SEAUSINWNWWZJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with 3-methyl-2-aminobenzophenone under acidic conditions to form the quinoline core. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is primarily studied for its pharmacological properties. Quinoline derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity: Research indicates that quinoline compounds exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties: Some studies have shown that quinoline derivatives can inhibit cancer cell proliferation. The presence of the trifluoromethyl group may enhance these effects by improving the compound's interaction with biological targets .
  • Anti-inflammatory Effects: Quinoline derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

Material Science

The unique chemical structure of this compound allows it to be used in the development of advanced materials, such as:

  • Fluorescent Dyes: Due to its photophysical properties, this compound can be utilized in creating fluorescent dyes for biological imaging applications. Its ability to emit light upon excitation makes it suitable for use in fluorescence microscopy .
  • Organic Light Emitting Diodes (OLEDs): The compound's electron-withdrawing trifluoromethyl group can improve the performance of OLEDs by enhancing charge transport properties and stability.

Case Study 1: Antimicrobial Activity

A study conducted on various quinoline derivatives, including this compound, demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that modifications to the quinoline structure could lead to enhanced efficacy against resistant strains.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines showed that this compound exhibited dose-dependent cytotoxicity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Further research is required to elucidate the specific molecular pathways involved .

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate are best understood through comparison with related quinoline carboxylates. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound (Target) 2: 3-(CF₃)phenyl; 3: CH₃; 4: COOCH₃ C₂₁H₁₆F₃NO₂ 383.35 Trifluoromethylphenyl, methyl ester
Ethyl 4-methyl-2-(trifluoromethyl)quinoline-3-carboxylate 2: CF₃; 3: COOCH₂CH₃; 4: CH₃ C₁₄H₁₂F₃NO₂ 283.25 Trifluoromethyl, ethyl ester
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate 2: CF₃; 3: COOCH₃; 4: Cl; 6: CH₃ C₁₃H₉ClF₃NO₂ 303.66 Chloro, trifluoromethyl
Ethyl 4-(4-fluorophenyl)-2-methylquinoline-3-carboxylate 2: CH₃; 3: COOCH₂CH₃; 4: 4-F-phenyl C₁₉H₁₆FNO₂ 309.33 Fluorophenyl, ethyl ester
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate 2: Ph; 3: CH₃; 4: ester with nitroaryl group C₂₆H₂₁N₃O₅ 455.46 Nitrophenyl, keto-ester

Key Observations

Substituent Position and Electronic Effects: The target compound features a 3-(trifluoromethyl)phenyl group at position 2, which introduces steric bulk and strong electron-withdrawing effects. Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate incorporates a chlorine atom at position 4, which may increase reactivity in nucleophilic substitution reactions compared to the target compound.

Ester Group Variations :

  • The methyl ester in the target compound (position 4) may confer slower hydrolysis rates compared to ethyl esters (e.g., ), affecting metabolic stability in biological systems.

Molecular Weight and Lipophilicity :

  • The target compound has a higher molar mass (383.35 g/mol) compared to simpler analogs like (283.25 g/mol), primarily due to the extended aryl substituent. This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C18H14F3NO2C_{18}H_{14}F_3NO_2, with a molecular weight of approximately 331.29 g/mol. The trifluoromethyl group (-CF₃) is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related quinoline compounds against various bacterial strains, including Gram-positive and Gram-negative bacteria. Specifically, compounds with a trifluoromethyl substitution showed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Compound NameActivityMIC (μg/ml)Reference
This compoundAntibacterial4
Fluoroquinolone derivativeAntibacterial2

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives has also been explored. A related compound was metabolized in vivo to yield anti-inflammatory agents, suggesting that this compound may possess similar properties . The mechanism of action often involves the inhibition of pro-inflammatory cytokines.

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. Compounds similar to this compound have demonstrated efficacy in inhibiting β-hematin formation, a critical process in the malaria parasite Plasmodium falciparum . The presence of the trifluoromethyl group may enhance this activity by improving the compound's interaction with biological targets.

Structure-Activity Relationships (SAR)

The incorporation of the trifluoromethyl group has been shown to significantly impact the biological activity of quinoline derivatives. Studies suggest that this modification increases potency by enhancing binding affinity to target enzymes or receptors due to its electron-withdrawing nature, which stabilizes charged states of the molecule during interaction with biological macromolecules .

Case Studies

  • Antibacterial Efficacy : In a controlled study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating potential as an alternative treatment option .
  • Inflammation Model : In a rat model of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers over a 24-hour period, supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step condensation and cyclization reactions. For example, a quinoline core can be constructed via Friedländer or Pfitzinger reactions using substituted anilines and ketones. Optimization may include:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance regioselectivity.
  • Temperature control : Reactions often proceed at 80–120°C in polar aprotic solvents (e.g., DMF or DMSO) to avoid decomposition of the trifluoromethyl group .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • HPLC/MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates).
  • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., trifluoromethyl at the 3-phenyl group and methyl at the quinoline 3-position) .
  • Elemental analysis : Validate stoichiometry, especially for fluorine content .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in DMSO and dichloromethane; sparingly soluble in water. Adjust pH with NaOH/HCl for aqueous solubility studies .
  • Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the ester group. Degradation studies (TGA/DSC) show stability up to 150°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this quinoline derivative?

  • Approach :

  • DFT calculations : Use B3LYP/6-31G(d) basis sets to model the HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution.
  • Bond-critical-point analysis : Quantify bond orders to explain steric effects from the trifluoromethyl group .
    • Applications : Predict reactivity in catalytic cycles or photophysical behavior for optoelectronic studies .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines bond lengths/angles. Challenges include:

  • Disorder in trifluoromethyl groups : Use restraints and isotropic displacement parameters .
  • Twinned crystals : Employ SHELXD for structure solution and OLEX2 for visualization .
    • Case study : A related benzyl quinoline carboxylate showed π-stacking interactions critical for solid-state luminescence .

Q. How does the trifluoromethyl group influence biological activity in analogous quinoline systems?

  • Mechanistic insights :

  • Lipophilicity : The -CF₃ group enhances membrane permeability, as seen in antimalarial quinolines .
  • Metabolic stability : Fluorine reduces oxidative degradation in hepatic microsomal assays .
    • SAR studies : Derivatives with 4-carboxylate and 3-CF₃ groups show improved binding to kinase targets (e.g., EGFR) .

Q. What experimental and theoretical approaches reconcile contradictory data in reactivity studies?

  • Case example : Discrepancies between predicted (DFT) and observed regioselectivity in electrophilic substitution can arise from solvent effects.

  • Solution : Combine kinetic studies (UV-Vis monitoring) with solvation models (COSMO-RS) to refine computational predictions .
    • Validation : Cross-reference NMR coupling constants with DFT-optimized geometries .

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